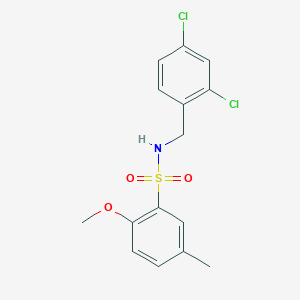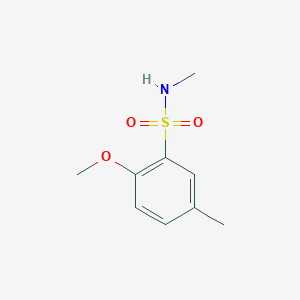
3-氯-4-甲氧基肉桂酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fourth position on the aromatic ring
科学研究应用
3-Chloro-4-methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Heck reaction, where 3-chloro-4-methoxyiodobenzene is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-Chloro-4-methoxycinnamic acid often employs large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Chloro-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Chloro-4-methoxybenzoic acid
Reduction: 3-Chloro-4-methoxybenzyl alcohol
Substitution: 3-Methoxy-4-substituted cinnamic acids
作用机制
The mechanism of action of 3-Chloro-4-methoxycinnamic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
相似化合物的比较
3-Chloro-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Methoxycinnamic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
3-Chlorocinnamic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
4-Chlorocinnamic acid: Chlorine atom is at a different position, affecting its steric and electronic properties.
The presence of both the chlorine atom and the methoxy group in 3-Chloro-4-methoxycinnamic acid makes it unique, providing a distinct combination of chemical and biological properties.
属性
CAS 编号 |
58236-76-3 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |
InChI 键 |
UWKGWHKJDNLDBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Cl |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl |
规范 SMILES |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427210.png)
![N-(tert-butyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427211.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B427213.png)
![4-{[4-(1-Azepanylcarbonyl)-1-piperidinyl]sulfonyl}-2-chlorophenyl methyl ether](/img/structure/B427216.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B427219.png)
![2-[methyl(2-naphthylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427220.png)
![2-[methyl(2-naphthylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B427221.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427222.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B427223.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427224.png)


![N-[2-(phenylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427227.png)

